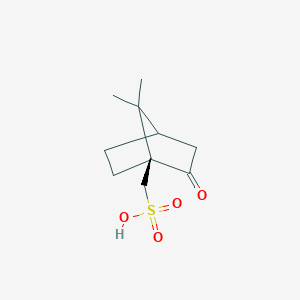

(+)-Camphor-10-sulfonic acid

Cat. No. B028844

Key on ui cas rn:

3144-16-9

M. Wt: 232.30 g/mol

InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.

[Compound]

Name

( 30 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

3

Quantity

500 mL

Type

reactant

Reaction Step Three

[Compound]

Name

compound

Quantity

30 g

Type

reactant

Reaction Step Five

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

111 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

( 30 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.386 g

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

[Compound]

|

Name

|

3

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Five

[Compound]

|

Name

|

compound

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 20 to 25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The batch was sampled for HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the progress of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching with MeOH, vacuum concentration of the batch, etc.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in general, ˜99% yield and ˜94% de were obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.

[Compound]

Name

( 30 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

3

Quantity

500 mL

Type

reactant

Reaction Step Three

[Compound]

Name

compound

Quantity

30 g

Type

reactant

Reaction Step Five

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

111 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

( 30 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.386 g

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

[Compound]

|

Name

|

3

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Five

[Compound]

|

Name

|

compound

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 20 to 25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The batch was sampled for HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the progress of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching with MeOH, vacuum concentration of the batch, etc.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in general, ˜99% yield and ˜94% de were obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.

[Compound]

Name

( 30 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

3

Quantity

500 mL

Type

reactant

Reaction Step Three

[Compound]

Name

compound

Quantity

30 g

Type

reactant

Reaction Step Five

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

111 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

( 30 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.386 g

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

[Compound]

|

Name

|

3

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Five

[Compound]

|

Name

|

compound

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 20 to 25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The batch was sampled for HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the progress of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching with MeOH, vacuum concentration of the batch, etc.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in general, ˜99% yield and ˜94% de were obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.

[Compound]

Name

( 30 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

3

Quantity

500 mL

Type

reactant

Reaction Step Three

[Compound]

Name

compound

Quantity

30 g

Type

reactant

Reaction Step Five

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

111 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

( 30 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.386 g

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

[Compound]

|

Name

|

3

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Five

[Compound]

|

Name

|

compound

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 20 to 25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The batch was sampled for HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the progress of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching with MeOH, vacuum concentration of the batch, etc.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in general, ˜99% yield and ˜94% de were obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06627757B2

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.

[Compound]

Name

( 30 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

3

Quantity

500 mL

Type

reactant

Reaction Step Three

[Compound]

Name

compound

Quantity

30 g

Type

reactant

Reaction Step Five

[Compound]

Name

Formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[C@:1]12([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=[O:3].N#N>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][C:8]1([CH3:10])[C:1]2([CH2:11][S:12]([OH:15])(=[O:14])=[O:13])[C:2]([CH2:4][CH:5]1[CH2:6][CH2:7]2)=[O:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

111 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

( 30 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.386 g

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

[Compound]

|

Name

|

3

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Five

[Compound]

|

Name

|

compound

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 20 to 25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The batch was sampled for HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the progress of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenching with MeOH, vacuum concentration of the batch, etc.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in general, ˜99% yield and ˜94% de were obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |